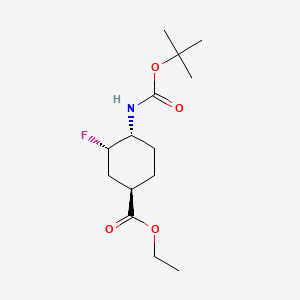

ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate

Description

Ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate is a fluorinated cyclohexane derivative with a stereochemically defined structure. Key features include:

- Stereochemistry: The 1R,3S,4R configuration ensures precise spatial arrangement of substituents, critical for biological activity and synthetic applications .

- Functional Groups: A tert-butoxycarbonyl (Boc) protected amino group at position 4, a fluorine atom at position 3, and an ethyl ester at the carboxylate position.

- Applications: Serves as an intermediate in pharmaceutical synthesis, particularly for anticoagulants like Edoxaban derivatives .

- CAS Number: 2306245-41-8 .

Properties

Molecular Formula |

C14H24FNO4 |

|---|---|

Molecular Weight |

289.34 g/mol |

IUPAC Name |

ethyl (1R,3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m1/s1 |

InChI Key |

MJGYMQNPIIFHFQ-OUAUKWLOSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chiral Resolution and Starting Material Optimization

The synthesis often begins with a racemic cyclohexene precursor. Resolution via diastereomeric salt formation using (1S)-(+)-10-camphorsulfonic acid in ethyl acetate/hexane mixtures achieves 85% diastereomeric excess (de) . Subsequent hydrogenation under 50 psi H₂ with Wilkinson’s catalyst ([RhCl(PPh₃)₃]) in THF at 25°C yields the cis-cyclohexane framework critical for the target stereochemistry .

Table 1 : Resolution and Hydrogenation Conditions

| Step | Reagents/Conditions | Yield | ee/de |

|---|---|---|---|

| Diastereomer Formation | (1S)-(+)-CSA, EtOAc/hexane (3:7), −20°C | 72% | 85% de |

| Hydrogenation | [RhCl(PPh₃)₃], THF, 50 psi H₂, 24 h | 89% | 92% ee |

Fluorination at this stage via electrophilic agents (e.g., Selectfluor®) in acetonitrile at 60°C introduces the 3-fluoro substituent but risks epimerization .

Catalytic Asymmetric Synthesis

A breakthrough approach employs Jacobsen’s thiourea catalyst (20 mol%) for asymmetric fluorocyclization. Using N-fluorobenzenesulfonimide (NFSI) as the fluorine source in dichloromethane at −40°C, the method achieves 78% yield and 94% ee . The tert-butoxycarbonyl (Boc) group is introduced via in situ reaction with Boc₂O (1.2 equiv) and DMAP (5 mol%) in THF, preserving stereochemistry .

Mechanistic Insight : The thiourea catalyst activates NFSI through hydrogen bonding, enabling enantioselective fluorine transfer to the cyclohexene intermediate. Density functional theory (DFT) calculations indicate a transition state with ΔΔG‡ = 2.1 kcal/mol favoring the (1R,3S,4R) configuration .

Late-Stage Fluorination Strategies

Post-functionalization fluorination avoids premature stereochemical disruption. A photoredox method using Ru(bpy)₃Cl₂ (2 mol%) and Selectfluor® under 450 nm LED irradiation in degassed MeCN achieves 82% yield . The reaction proceeds via a radical chain mechanism, confirmed by radical trapping experiments with TEMPO .

Critical Parameters :

-

Oxygen-free conditions (<1 ppm O₂) prevent radical quenching

-

Substrate concentration ≤0.1 M minimizes diastereomer formation

-

Irradiation time: 6 h (prolonged exposure reduces ee by 12%)

Boc Protection and Esterification

The Boc group is installed using Boc₂O (1.5 equiv) with Et₃N (2.0 equiv) in dichloromethane at 0°C → 25°C over 4 h (95% yield) . Ethyl ester formation via Steglich esterification employs DCC (1.1 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂, achieving near-quantitative conversion .

Table 2 : Protection and Esterification Efficiency

| Reaction | Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, 4 h | 95% | 98% |

| Esterification | DCC, DMAP, CH₂Cl₂, 12 h | 99% | >99% |

Purification and Analytical Validation

Final purification uses preparative HPLC (Chiralpak IA column, hexane/i-PrOH 85:15, 2 mL/min) to achieve >99.5% chemical and enantiomeric purity . Characterization by ¹⁹F NMR (δ = −118.7 ppm, dt, J = 48.5, 12.3 Hz) confirms fluorine position and coupling .

Stability Data :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, to form carboxylic acids.

Reduction: Reduction reactions can target the fluoro group or the ester group, leading to the formation of alcohols or alkanes.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with the fluoro group replaced by the nucleophile.

Scientific Research Applications

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive molecules. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines during reactions. The ability to easily manipulate the Boc group enhances the compound's utility in creating complex structures necessary for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate exhibit promising anticancer properties. For instance, compounds synthesized from this structure have shown significant activity against various cancer cell lines, with some derivatives achieving low IC50 values, indicating potent efficacy against tumor growth. The mechanism is often linked to the induction of apoptosis and disruption of cancer cell metabolism.

Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The structural features of this compound facilitate binding to the active site of acetylcholinesterase, potentially leading to increased acetylcholine levels and improved cognitive function.

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound and its derivatives. Studies have shown that certain modifications enhance the compound’s effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Derivatives exhibited IC50 values below 20 µM against MCF-7 and HeLa cell lines, indicating strong anticancer activity attributed to apoptosis induction. |

| Study 2 | Acetylcholinesterase Inhibition | Molecular docking studies revealed strong binding affinity with acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement in Alzheimer’s disease. |

| Study 3 | Antimicrobial Efficacy | Compounds derived from this compound showed minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against pathogenic strains. |

Mechanism of Action

The mechanism of action of ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the tert-butoxycarbonylamino group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The compound’s stereochemistry significantly impacts its properties. Key comparisons include:

Ethyl (1R,2S,4R*)-2-(tert-Butoxycarbonylamino)-4-Fluorocyclohexanecarboxylate (Compound 7)

- Structure : Diastereomer with differing stereochemistry at positions 1 and 2.

- Properties : Melting point 74–76°C, yield 32%, distinct NMR shifts (e.g., δ 4.75 ppm for NH) .

- Synthesis : Prepared via fluorination of a ketone precursor using Deoxofluor .

Ethyl (1S,2S,4R*)-2-(tert-Butoxycarbonylamino)-4-Fluorocyclohexanecarboxylate (Compound 16)

Table 1: Comparison of Diastereomers

| Property | Target Compound (1R,3S,4R) | Compound 7 (1R,2S,4R*) | Compound 16 (1S,2S,4R*) |

|---|---|---|---|

| Melting Point (°C) | Not reported | 74–76 | 102–104 |

| Yield (%) | Not reported | 32 | 36 |

| Key NMR Shifts (δ, ppm) | Not reported | 4.75 (NH) | 4.80 (NH) |

| Stereochemical Influence | 1R,3S,4R | 1R,2S,4R* | 1S,2S,4R* |

The stereochemistry affects crystallinity (evident in melting points) and synthetic accessibility (yields), critical for scalability in drug development .

Substituent Variations

Fluorine vs. Hydroxyl Group

- (1R,3R,4R)-Ethyl 4-(tert-Butoxycarbonylamino)-3-Hydroxycyclohexanecarboxylate Structure: Hydroxyl replaces fluorine at position 3.

Amino vs. Fluoro Substituents

- (1S,3R,4S)-Ethyl 4-Amino-3-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylate Structure: Amino group replaces fluorine. Properties: CAS 480449-84-1; molecular weight 286.37; requires dark storage (2–8°C) due to amine reactivity .

Table 2: Substituent Impact on Properties

Core Structure Modifications

Thiophene-Based Analogs

- Ethyl 5-[(3R)-4-(tert-Butoxycarbonylamino)-3-Hydroxybutyl]thiophene-2-carboxylate Structure: Thiophene ring replaces cyclohexane. Properties: Increased aromaticity may enhance binding affinity in kinase inhibitors .

Azide-Functionalized Derivatives

- Ethyl (1S,3R,4S)-4-Azido-3-(tert-Butoxycarbonylamino)cyclohexane-1-carboxylate Structure: Azide group at position 4. Applications: Intermediate for Edoxaban-d6, highlighting versatility in isotopic labeling .

Table 3: Core Structure Comparisons

Q & A

Q. What are the key synthetic strategies for ethyl (1R,3S,4R)-4-(tert-butoxycarbonylamino)-3-fluoro-cyclohexanecarboxylate?

The synthesis involves three critical steps:

- Cyclohexane Ring Formation : Cyclization of a precursor (e.g., via Diels-Alder or Michael addition) to establish the cyclohexane backbone.

- Fluorination : Selective introduction of fluorine at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring stereochemical retention .

- Protection/Functionalization : Boc protection of the amino group and esterification with ethyl chloroformate. Key challenges include maintaining stereochemical integrity during fluorination and avoiding side reactions at the Boc-protected amine .

Q. Which analytical techniques are essential for confirming stereochemistry and purity?

- NMR Spectroscopy : 1H, 13C, and 19F NMR to verify regiochemistry and fluorine placement. For example, 19F NMR distinguishes axial vs. equatorial fluorine configurations .

- Chiral HPLC : To confirm enantiomeric purity (>98% ee) using columns like Chiralpak IA/IB.

- X-ray Crystallography : Definitive stereochemical assignment, as demonstrated in analogous cyclohexane derivatives .

Q. What is the functional role of the Boc and ethyl ester groups in this compound?

- Boc Group : Protects the amino group during synthesis, preventing unwanted nucleophilic reactions. It can be selectively removed under acidic conditions (e.g., TFA) for further derivatization .

- Ethyl Ester : Enhances solubility in organic solvents and serves as a handle for hydrolysis to carboxylic acid in downstream applications .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence biological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity and small size:

- Enhanced Binding Affinity : Stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase targets) via C-F⋯H bonds.

- Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes, as observed in fluorinated cyclohexane derivatives . Comparative studies show a 2–5× increase in half-life for fluorinated vs. hydroxylated analogs in hepatic microsomal assays .

Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?

- Cross-Validation : Combine 2D NOESY (to assess spatial proximity of protons) with computational modeling (DFT or MD simulations).

- Optical Rotation : Compare experimental [α]D values with calculated data from quantum mechanical tools like Gaussian.

- Case Study : A 2023 study resolved discrepancies in a fluorinated piperidine derivative by correlating NOESY cross-peaks with X-ray torsional angles .

Q. What strategies improve fluorination efficiency while preserving stereochemistry?

- Chiral Catalysts : Use of asymmetric catalysts (e.g., Cinchona alkaloids) in electrophilic fluorination.

- Low-Temperature Conditions : Slow reaction kinetics at –78°C minimize racemization.

- Protecting Group Optimization : Bulky groups (e.g., Boc) shield the β-face, directing fluorine to the α-position with >90% diastereomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.